molecular formula C10H9NO3 B3327142 2-Ethoxy-4-cyanobenzoic acid CAS No. 316810-08-9

2-Ethoxy-4-cyanobenzoic acid

Número de catálogo B3327142
Número CAS: 316810-08-9
Peso molecular: 191.18 g/mol
Clave InChI: HITJHKFIMRWIDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethoxy-4-cyanobenzoic acid is a chemical compound that has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, Benzoate modified β-cyclodextrin derivatives and Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors . It is also involved in decarboxylation, decarboxylative halogenation, and protodecarboxylation .


Synthesis Analysis

The synthesis of 2-Ethoxy-4-cyanobenzoic acid involves the use of CuCN and NaCN in a reactor. Further details about the synthesis process are not available in the search results.

Aplicaciones Científicas De Investigación

Tautomeric Equilibria Studies

2-Ethoxy-4-cyanobenzoic acid, a derivative of 2-cyanobenzoic acids, is significant in studying tautomeric equilibria, which is essential in various scientific fields. Iglesias, Ruiz, and Allegretti (2012) explored the ring-chain tautomeric equilibria of cyanobenzoic acids in different phases, highlighting their importance in understanding molecular behavior in various environments (Iglesias, Ruiz, & Allegretti, 2012).

Synthesis of Heterocyclic Compounds

Shimizu, Hirano, Satoh, and Miura (2009) demonstrated the utilization of arene carboxylic acids, similar in structure to 2-ethoxy-4-cyanobenzoic acid, in the synthesis of heterocyclic compounds. This process is noteworthy for producing fluorescent isocoumarin derivatives, relevant in material sciences and pharmaceuticals (Shimizu, Hirano, Satoh, & Miura, 2009).

Proton Shuttle in Arylation of Indoles

Pi, Lu, Liu, Lu, Xiao, Fu, and Guimond (2018) investigated various substituted 2-arylbenzoic acids, akin to 2-ethoxy-4-cyanobenzoic acid, for their effectiveness as proton shuttles. They found that these compounds significantly improve yield and selectivity in the arylation of indoles, a reaction critical in synthetic chemistry (Pi et al., 2018).

Synthesis of Pharmaceutical Intermediates

Salman, Babu, Ray, Biswas, and Kumar (2002) described the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid from a similar compound, showcasing the role of such chemicals in forming key intermediates for pharmaceuticals like repaglinide (Salman et al., 2002).

Antimicrobial Activity Research

El-Hashash, Darwish, Rizk, and El-Bassiouny (2011) investigated 2-ethoxy-(4H)-3,1-benzoxazin-4-one, structurally related to 2-ethoxy-4-cyanobenzoic acid, for its reactivity with nitrogen nucleophiles, leading to the synthesis of novel quinazolinone derivatives with potential antimicrobial properties (El-Hashash et al., 2011).

Mesomorphic Property Studies

Okamoto, Umeda, and Takenaka (1998) researched the impact of long alkoxyl groups on the mesomorphic properties of cyanobenzoates, closelyrelated to 2-ethoxy-4-cyanobenzoic acid. Their work is crucial for understanding the formation of liquid crystalline phases, which has implications in material science and display technology (Okamoto, Umeda, & Takenaka, 1998).

Biodegradation Studies for Colon Targeting

Samyn, Kalala, Mooter, and Kinget (1995) conducted studies on poly(ether-ester) azo polymers containing various concentrations of substituted benzoic acids, similar to 2-ethoxy-4-cyanobenzoic acid, for their biodegradability. This research is vital for developing colon-specific drug release materials, offering advancements in targeted drug delivery systems (Samyn et al., 1995).

Synthesis of Cyanobenzoic Acids

Wang, Maguire, and Biehl (1998) explored the synthesis of 2-cyanobenzoic acids, closely related to 2-ethoxy-4-cyanobenzoic acid, emphasizing their role in organic synthesis and potential applications in various chemical industries (Wang, Maguire, & Biehl, 1998).

Interactions with Eugenol

Fujisawa, Atsumi, Satoh, and Sakagami (2003) examined the interaction between 2-ethoxybenzoic acid and eugenol, related to the structure of 2-ethoxy-4-cyanobenzoic acid, revealing insights into radical generation and scavenging mechanisms. Such studies are important in understanding chemical interactions that may have implications in dental materials and pharmacology (Fujisawa et al., 2003).

Dietary Metabolites

Mamer, Montgomery, Deckelbaum, and Granot (1985) identified urinary metabolites related to the intake of ethyl vanillin, which can be chemically related to 2-ethoxy-4-cyanobenzoic acid. This research contributes to the understanding of metabolic pathways and potential impacts on human health (Mamer et al., 1985).

Safety and Hazards

The safety data sheet for a related compound, cyanobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

One of the future directions for the use of 2-Ethoxy-4-cyanobenzoic acid could be in the field of green chemistry. For instance, an electrocarboxylation route for synthesizing 4-cyanobenzoic acid by valorizing CO2 through the synergistic use of electrochemical techniques and ionic liquids has been described . This “green” synthesis could provide an environmentally friendly process for the design of plasticizers based on phthalate derivatives .

Propiedades

IUPAC Name

4-cyano-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJHKFIMRWIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-ethoxybenzoic acid

Synthesis routes and methods I

Procedure details

In a 1 l reactor equipped with a sealed mechanical stirrer, CuCN (12 g, 134 mmol) were suspended in 100 ml of distilled water. NaCN (18.3 g, 373 mmol) was added with vigorous stirring and the internal temperature was kept below 40° C. until all the CuCN went into solution. The suspension of 2-ethoxy-4-aminobenzoic acid (20 g, 110 mmol) in water (200 ml) and concentrated HCl (33 ml) was stirred and cooled in an ice bath. When the temperature reached 5° C., a solution of NaNO2 (9.7 g, 140 mmol) in water (30 ml) was added dropwise at such a rate as to maintain the temperature below 5° C. When all the NaNO was added, the solution was slowly introduced through an ice cooled dropping funnel into the reactor containing the NaCN/CuCN solution. A reaction took place with the vigorous formation of N2. A few drops of octanol were added to keep the foaming under control. Stirring was continued for 4 h. The resulting suspension was then extracted with ethyl acetate (3×100 ml) and the organic phase dried over MgSO4 and evaporated under vacuum obtaining 15 g of the title compound (yield 71.1%) as a light brown powder, mp=170-172° C.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
18.3 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
33 mL
Type
solvent
Reaction Step Six
Name
Quantity
9.7 g
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
NaNO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
NaCN CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
71.1%

Synthesis routes and methods II

Procedure details

To a cooled solution of 4-amino-2-ethoxybenzoic acid (500 mg, 2.76 mmol) in 2 M hydrochloric acid (1.0 mL) was added a solution of sodium nitrite (192 mg, 2.8 mmol) in water (0.55 mL). The mixture was stirred for 15 min and neutralized by adding small amounts of solid sodium bicarbonate. This solution was then added to a freshly prepared solution of copper(I) cyanide at 0° C. (prepared from sodium cyanide and copper(I) chloride according to Org. Syn. Coll. Vol VI, p. 514) in water (7.5 mL) and benzene (2.5 mL). The reaction was allowed to warm up to room temperature and stirred for 2 h. The mixture was filtered through Celite and the filtrate extracted with ethyl acetate. The aqueous phase was acidified with 2 M hydrochloric acid and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated to give 4-cyano-2-ethoxybenzoic acid as a light brown solid (280 mg, 53%), which was used in the next step without further purification.
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.55 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension 4-amino-2-ethoxybenzoic acid (20 g, 110 mmol) in 2N hydrochloric acid (200 mL) was well stirred with ice bath cooling. To this was added sodium nitrite (7.68 g, 111 mmol) in 22 mL of water. After stirring for 5 min, solid sodium carbonate was added to adjust the pH to 9-10. Separately, copper chloride (14.2 g, 143 mmol) in 200 mL water was slowly added to a solution of sodium cyanide ((18.28 g, 371 mmol) in 200 mL water at 0-5° C. and stirred for 2 h. The cold nitrite solution was added slowly to the cyanide solution and stirred at 0-5° C. for 15 min, followed by 25° C. for 2 h. This was filtered and the aqueous solution was adjusted to pH 2 with concentrated hydrochloric acid. This was extracted with ethyl acetate (4 L). The organic extracts were washed with brine and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated to give 19 g of crude 4-cyano-2-ethoxybenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
catalyst
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
7.68 g
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-cyanobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-4-cyanobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-4-cyanobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-4-cyanobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-4-cyanobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-4-cyanobenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.